molecular formula C25H26F3N3O B2969607 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine CAS No. 1030386-13-0

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine

Cat. No.: B2969607
CAS No.: 1030386-13-0
M. Wt: 441.498
InChI Key: IMVCVUWNPXMYAJ-UHFFFAOYSA-N
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Description

This compound is a structurally complex small molecule featuring a piperidine core substituted with a 2,4,6-trimethylbenzoyl group and a pyrazole ring bearing a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group is a common pharmacophore in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and metabolic stability. The pyrazole moiety is prevalent in bioactive compounds, often contributing to binding interactions with biological targets. Crystallographic characterization of such compounds, including bond angles and torsional parameters, is frequently performed using software like SHELX, which is widely employed for small-molecule refinement.

Properties

IUPAC Name

[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F3N3O/c1-15-11-16(2)23(17(3)12-15)24(32)31-9-7-18(8-10-31)21-14-22(30-29-21)19-5-4-6-20(13-19)25(26,27)28/h4-6,11-14,18H,7-10H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVCVUWNPXMYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole-based agrochemicals. Below is a comparative analysis based on substituents, functional groups, and known applications:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Application/Use
4-{5-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine Piperidine-pyrazole - 2,4,6-Trimethylbenzoyl (electron-rich aromatic)
- 3-(Trifluoromethyl)phenyl
Inferred: Potential insecticide or kinase inhibitor (structural analogy)
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole - Sulfinyl group
- Carbonitrile
- 2,6-Dichloro-4-(trifluoromethyl)phenyl
Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole - Ethylsulfinyl
- Carbonitrile
- 2,6-Dichloro-4-(trifluoromethyl)phenyl
Insecticide (rice pests)
Pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone) Pyridazinone - Chlorine
- Phenyl group
Herbicide

Key Observations:

  • Substituent Diversity: The target compound’s 2,4,6-trimethylbenzoyl group distinguishes it from fipronil/ethiprole, which feature sulfinyl and carbonitrile groups.
  • Trifluoromethylphenyl Group : Shared with fipronil and ethiprole, this group is critical for target binding in GABA-gated chloride channels (in insecticides). The absence of chlorine atoms in the target compound’s phenyl ring (compared to fipronil) may alter target specificity.
  • Piperidine vs. Pyridazinone: Pyrazon’s pyridazinone core is structurally distinct, highlighting how minor changes in heterocycles drastically shift applications (herbicide vs. insecticide).

Pharmacokinetic and Thermodynamic Data:

While explicit data for the target compound are unavailable, analogs like fipronil exhibit logP values ~4.0 (indicative of high lipophilicity) and melting points ~200°C.

Notes and Limitations

  • Crystallographic Data: Structural details (e.g., bond lengths, torsion angles) for the target compound could be resolved using SHELX-based refinement, a standard for small-molecule crystallography.
  • Biological Activity : The absence of direct pharmacological or agrochemical data necessitates reliance on structural analogies. Further in vitro assays are required to confirm hypothesized applications.
  • Synthetic Routes : Synthetic protocols for similar compounds often involve Ullmann couplings or Suzuki-Miyaura reactions for aryl-pyrazole formation, followed by piperidine acylation.

Biological Activity

The compound 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆F₃N₃
  • Molecular Weight : 295.31 g/mol
  • CAS Number : 1030385-98-8

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of pyrazole compounds, including those with trifluoromethyl groups, exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These compounds showed low toxicity to human cells while effectively inhibiting bacterial growth at low minimum inhibitory concentrations (MIC) .
    • The mechanism of action appears to involve the inhibition of macromolecular synthesis in bacteria, suggesting a broad-spectrum effect on bacterial cell functions .
  • Anti-inflammatory Properties
    • Compounds similar in structure to the target compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes. Specifically, dual inhibitors targeting both COX-2 and soluble epoxide hydrolase (sEH) have shown promise in reducing inflammatory responses in vivo . The efficacy of these compounds was evaluated using models of pain induced by lipopolysaccharides (LPS), demonstrating notable antiallodynic activity .
  • Cytotoxicity and Safety
    • In vivo studies assessing the safety profile of pyrazole derivatives indicated no significant organ toxicity at doses up to 50 mg/kg in mouse models. This was evaluated using various blood plasma organ toxicity markers and TUNEL assays .

Case Study 1: Antibacterial Efficacy

A study reported the synthesis of several pyrazole derivatives, including those with trifluoromethyl substitutions. These compounds were tested against Staphylococcus aureus and exhibited potent antibacterial activity with MIC values significantly lower than those of traditional antibiotics . The compounds also demonstrated a bactericidal effect in time-kill assays.

Case Study 2: Pain Management

In a comparative study involving pain models, a specific pyrazole derivative was shown to outperform both COX-2 inhibitors and sEH inhibitors when administered at the same dosage. The compound displayed enhanced pharmacokinetic profiles, suggesting its potential as a more effective analgesic agent in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObservations
AntimicrobialStaphylococcus aureusLow MIC; effective growth inhibition
Enterococcus faecalisLow tendency for resistance development
Anti-inflammatoryCOX-2/sEHSignificant reduction in pain response
CytotoxicityHuman cultured cellsLow toxicity observed at therapeutic doses

Q & A

Basic Research Questions

Q. What synthetic routes are effective for obtaining high-purity 4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-1-(2,4,6-trimethylbenzoyl)piperidine?

  • Methodology : The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions .
  • Step 2 : Introduction of the trifluoromethylphenyl group using Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized reaction temperatures (80–100°C) .
  • Step 3 : Piperidine acylation with 2,4,6-trimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

  • NMR Analysis :

  • ¹H NMR : The pyrazole proton (C3-H) appears as a singlet at δ 6.8–7.2 ppm, while the trifluoromethyl group causes splitting in adjacent aromatic protons .
  • ¹³C NMR : The carbonyl carbon (C=O) of the benzoyl group resonates at ~170 ppm, and the CF₃ group shows a quartet near 125 ppm (J = 270–290 Hz) due to coupling with fluorine .
    • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of the benzoyl group).

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and intermediates in key steps (e.g., pyrazole cyclization). This identifies energy barriers and guides solvent selection (e.g., DMF vs. THF) .
  • Reaction Path Screening : ICReDD’s workflow integrates computational predictions (e.g., Gibbs free energy profiles) with high-throughput experimentation to prioritize conditions (e.g., catalyst loading, temperature) .

Q. What strategies address contradictions in catalytic efficiency data for trifluoromethylphenyl coupling reactions?

  • Controlled Variables : Systematically vary catalyst type (Pd vs. Ni), ligand (phosphine vs. N-heterocyclic carbene), and solvent polarity. For example, Pd(OAc)₂ with XPhos ligand in toluene improves yields by 20% compared to PdCl₂ .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate critical factors (e.g., temperature, stoichiometry) and identify interactions causing yield discrepancies .

Q. How can heterogeneous catalysis improve scalability and reduce byproducts in the final acylation step?

  • Solid-Supported Catalysts : Immobilize acyltransferases or acid scavengers (e.g., polymer-bound DMAP) to minimize side reactions (e.g., piperidine N-oxidation) .
  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts enhance mixing and heat transfer, reducing reaction time from 12 hours (batch) to 2 hours .

Methodological Challenges and Solutions

Q. How to mitigate safety risks during large-scale synthesis?

  • Hazard Assessment : The trifluoromethylphenyl intermediate is moisture-sensitive; use inert atmosphere (N₂/Ar) and dry solvents .
  • Process Safety : Implement calorimetry (e.g., RC1e) to monitor exothermic peaks during acylation and design emergency cooling protocols .

Q. What advanced characterization techniques resolve stereochemical uncertainties in the piperidine moiety?

  • X-ray Crystallography : Single-crystal analysis confirms the equatorial position of the benzoyl group and piperidine chair conformation .
  • Dynamic NMR : Variable-temperature ¹H NMR detects restricted rotation in the benzoyl group, resolving diastereotopic proton splitting .

Data Contradictions and Interpretation

Q. Why do reported melting points vary for this compound?

  • Possible Causes : Polymorphism or residual solvents (e.g., ethyl acetate) lower observed melting points.
  • Resolution : Perform differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) and purity checks via HPLC .

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